3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol chemical structure
3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol chemical structure
The following in-depth technical guide details the chemical structure, synthesis, and application of 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol . This document is designed for researchers and drug development professionals, focusing on the compound's role as a versatile bifunctional building block in medicinal chemistry.
Chemical Identity & Structural Analysis[1][2][3]
3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol is a highly functionalized heterocyclic scaffold characterized by a pyrrolidine core with a quaternary carbon at position 3. This position bears both a hydroxyl group and a primary aminoethyl side chain, creating a unique 3,3-disubstituted motif. The presence of a basic tertiary amine (ring nitrogen), a primary amine (side chain), and a tertiary alcohol confers distinct chemical reactivity and pharmacological potential, particularly in the design of G-protein coupled receptor (GPCR) ligands.
Core Chemical Data[4]
| Property | Specification |
| IUPAC Name | 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| CAS Number | Not widely listed; Analogous to 102153-86-6 (ketone precursor) |
| Chirality | Achiral (unless N-oxide or salt induces asymmetry); C3 is a pro-chiral center if N is symmetric, but typically racemic mixture in synthesis. |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Solubility | Highly soluble in water, ethanol, DMSO; moderately soluble in DCM. |
Structural Significance
The compound features a "3-hydroxy-3-alkyl" pyrrolidine motif. This structural element is bioisosteric with the 3-hydroxy-3-phenyl moieties found in muscarinic antagonists (e.g., glycopyrrolate analogs) and mimics the spatial arrangement of neurotransmitters like acetylcholine and serotonin when appropriately substituted. The primary amine allows for further derivatization (e.g., amide coupling, reductive amination) to generate complex pharmacophores.
Synthetic Methodology
The synthesis of 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol relies on the construction of the quaternary center at C3 via nucleophilic addition to a ketone, followed by functional group manipulation.
Primary Synthetic Pathway: The Reformatsky/Nitrile Route
This protocol ensures the formation of the C3-quaternary center with high fidelity.
Step 1: Nucleophilic Addition (Cyanomethylation) The starting material, 1-ethyl-3-pyrrolidinone (CAS 102153-86-6), undergoes nucleophilic attack by a cyanomethyl anion. This is typically achieved using lithiated acetonitrile or a Reformatsky-type reagent.
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Reagents: Acetonitrile (CH₃CN), n-Butyllithium (n-BuLi) or LDA, THF, -78°C.
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Mechanism: Deprotonation of acetonitrile generates the LiCH₂CN species, which attacks the ketone carbonyl.
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Intermediate: 1-Ethyl-3-hydroxy-3-pyrrolidineacetonitrile.
Step 2: Nitrile Reduction The nitrile group is reduced to a primary amine. To preserve the tertiary alcohol and the N-ethyl group, Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation is employed.
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Reagents: LiAlH₄ in anhydrous Ether/THF or H₂ (50 psi) with Raney Nickel.
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Outcome: Conversion of -CH₂CN to -CH₂CH₂NH₂.
Experimental Protocol (Representative)
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Cyanomethylation :
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Cool a solution of dry THF (100 mL) and acetonitrile (1.1 eq) to -78°C under N₂.
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Add n-BuLi (1.1 eq) dropwise; stir for 30 min.
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Add 1-ethyl-3-pyrrolidinone (1.0 eq) slowly. Allow to warm to RT over 2 hours.
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Quench with sat. NH₄Cl. Extract with EtOAc. Purify the nitrile intermediate.
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Reduction :
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Suspend LiAlH₄ (2.0 eq) in dry THF at 0°C.
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Add the nitrile intermediate dropwise. Reflux for 4 hours.
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Quench via Fieser workup (H₂O, 15% NaOH, H₂O). Filter and concentrate.
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Purification : Distillation under reduced pressure or column chromatography (DCM/MeOH/NH₃).
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Synthesis Logic Diagram
Figure 1: Step-wise synthetic pathway from the commercially available ketone to the target amino-alcohol.
Applications in Drug Discovery[1][4]
The 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol scaffold is a high-value "sp3-rich" building block, aligning with modern "Escape from Flatland" drug design principles.
GPCR Ligand Design
The distance between the ring nitrogen and the side-chain amine (approx. 3-4 carbons through the scaffold) mimics the pharmacophore of several biogenic amines.
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Dopamine (D2/D3) Antagonists: The scaffold resembles the pyrrolidine moiety of Sulpiride and Amisulpride, but with an added hydroxyl group that can form H-bonds with receptor serine/threonine residues, potentially altering selectivity profiles.
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Muscarinic (M3) Antagonists: The quaternary carbon with a hydroxyl group is a classic feature of anticholinergics. Derivatization of the primary amine with bulky aryl groups can yield potent M3 antagonists for respiratory indications.
Kinase Inhibitors
The primary amine serves as an excellent attachment point for hinge-binding heterocycles (e.g., pyrimidines, quinazolines). The pyrrolidine ring projects into the solvent-exposed region, where the tertiary alcohol can improve solubility and metabolic stability compared to a simple alkyl chain.
Spirocyclic Scaffolds
This compound is a precursor to 1-oxa-6-azaspiro[4.4]nonane systems. Cyclization between the tertiary alcohol and an electrophile attached to the amino group can lock the conformation, reducing entropic penalty upon binding.
Safety and Handling Protocols
As a compound containing multiple basic nitrogen centers and an alcohol, specific safety measures are required.
| Hazard Class | Description | Mitigation Strategy |
| Corrosivity | Primary and tertiary amines are corrosive to skin and eyes. | Wear nitrile gloves, safety goggles, and face shield. Handle in a fume hood. |
| Hygroscopicity | The compound readily absorbs water, which can carbonate the amine. | Store under inert atmosphere (Argon/Nitrogen) in a desiccator. |
| Reactivity | Incompatible with strong oxidizing agents and acid chlorides (uncontrolled acylation). | Avoid contact with peroxides. Quench reactions carefully to prevent exotherms. |
Self-Validating Handling Protocol:
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Purity Check: Before use, verify integrity via ¹H-NMR. A shift in the CH₂-NH₂ signal often indicates carbonate formation due to CO₂ absorption.
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Neutralization: If used as a free base, ensure the reaction medium is basic enough to prevent protonation of the primary amine if nucleophilicity is required.
References
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Pyrrolidine Synthesis: L. Zuo et al., "2-substituted pyrrolidines... from very simple materials," J. Org. Chem., 2024.[1] Link
- Reformatsky Reaction on Cyclic Ketones: "Synthesis of 3-hydroxy-3-substituted pyrrolidines via Reformatsky reaction," Organic Letters (General Reference for methodology).
- Amisulpride/Sulpiride Analogs: "Structure-Activity Relationships of Benzamide Antipsychotics," Journal of Medicinal Chemistry.
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1-Ethyl-3-pyrrolidinone Data: PubChem Compound Summary for CID 98203 (Related Alcohol) and Ketone Precursors. Link
- Nitrile Reduction Methods: "Reduction of Nitriles to Primary Amines," Comprehensive Organic Transform
